molecular formula C12H12BrNO2S B8544986 1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carbonitrile

1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carbonitrile

Cat. No. B8544986
M. Wt: 314.20 g/mol
InChI Key: KXQHBMYZUMWPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carbonitrile is a useful research compound. Its molecular formula is C12H12BrNO2S and its molecular weight is 314.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carbonitrile

Molecular Formula

C12H12BrNO2S

Molecular Weight

314.20 g/mol

IUPAC Name

1-(2-bromophenyl)sulfonylcyclopentane-1-carbonitrile

InChI

InChI=1S/C12H12BrNO2S/c13-10-5-1-2-6-11(10)17(15,16)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2

InChI Key

KXQHBMYZUMWPLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(2-bromophenylsulfonyl)acetonitrile (4.4 g, 17 mmol), tetrabutylammonium bromide (0.82 g, 2.6 mmol), 1,4-dibromobutane (3.85 g, 17.8 mmol) and NaOH (14 mL, 5 N) in DCM (30 mL) was stirred at rt for 5 h, before diluting with DCM (200 mL), washing with water (2×80 mL) and brine (60 mL), drying over Na2SO4, filtering, and concentrating to dryness. The residue was treated with IPA (20 mL) and sonicated before isolating the title compound (2.2 g) via vacuum filtration. The filtrate was concentrated to dryness and the resultant residue subjected to FCC to give additional title compound. MS (ESI): mass calcd. for C12H12BrFN3O2S, 312.98; m/z found, 314.0 [M+H]+. 1HNMR (300 MHz, CDCl3) δ 8.28 (dd, J=7.5, 1.5, 1H), 7.85 (dd, J=7.5, 1.5, 1H), 7.62-7.51 (m, 2H), 2.80-2.68 (m, 2H), 2.34-2.22 (m, 2H), 2.02-1.81 (m, 4H).
Name
2-(2-bromophenylsulfonyl)acetonitrile
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.